molecular formula C10H13N3O3 B2991423 N-(2-Hydrazino-2-oxoethyl)-4-methoxybenzamide CAS No. 737773-98-7

N-(2-Hydrazino-2-oxoethyl)-4-methoxybenzamide

Cat. No.: B2991423
CAS No.: 737773-98-7
M. Wt: 223.232
InChI Key: OECXGADYLQTIOS-UHFFFAOYSA-N
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Description

N-(2-Hydrazino-2-oxoethyl)-4-methoxybenzamide is a benzamide derivative characterized by a 4-methoxybenzamide core linked to a hydrazino-oxoethyl group.

Properties

IUPAC Name

N-(2-hydrazinyl-2-oxoethyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-16-8-4-2-7(3-5-8)10(15)12-6-9(14)13-11/h2-5H,6,11H2,1H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OECXGADYLQTIOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydrazino-2-oxoethyl)-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with hydrazine hydrate in the presence of a coupling agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:

    Step 1: 4-Methoxybenzoic acid is reacted with thionyl chloride to form 4-methoxybenzoyl chloride.

    Step 2: The 4-methoxybenzoyl chloride is then reacted with hydrazine hydrate to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydrazino-2-oxoethyl)-4-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form corresponding azo compounds.

    Reduction: The compound can be reduced to form hydrazones.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Hydrazones.

    Substitution: Derivatives with substituted functional groups.

Scientific Research Applications

N-(2-Hydrazino-2-oxoethyl)-4-methoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in drug development.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-Hydrazino-2-oxoethyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This interaction can modulate various biochemical pathways, making the compound a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below highlights key structural differences and similarities among N-(2-Hydrazino-2-oxoethyl)-4-methoxybenzamide and related benzamide derivatives:

Compound Name Substituent on Hydrazine/Amide Group Molecular Formula Key Properties/Applications Reference ID
This compound Hydrazino-oxoethyl C₁₀H₁₃N₃O₃ Potential metal coordination, drug design
4-Methoxy-N-(2-(4-nitrobenzylidene)hydrazino)-2-oxoethylbenzamide 4-Nitrobenzylidene hydrazine C₁₇H₁₆N₄O₅ Photostability studies, crystallography
N-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-2-oxoethyl)-4-methoxybenzamide 1,3-Benzodioxol-5-ylmethylene hydrazine C₁₈H₁₇N₃O₅ Enhanced lipophilicity, structural analysis
N-(1-(3,4-Dichlorobenzyl)-piperidin-4-yl)-4-methoxybenzamide Piperidinyl with dichlorobenzyl substitution C₂₀H₂₀Cl₂N₂O₂ Dopamine D4 receptor antagonism
N-(6,8-Dibromo-2-phenylimidazo[1,2-a]pyridin-3-yl)-4-methoxybenzamide Imidazopyridinyl with bromo and phenyl groups C₂₃H₁₈Br₂N₃O₂ Kinase inhibition, anticancer research

Key Observations :

  • Hydrazine Derivatives (e.g., ): The hydrazino group enables metal coordination (e.g., N,O-bidentate directing in catalysis) and pH-dependent stability . Substitutions like nitrobenzylidene or benzodioxole enhance π-π stacking or metabolic stability.
  • Heterocyclic Derivatives (e.g., ): Imidazopyridine or benzimidazole moieties introduce planar aromatic systems, improving interactions with enzymatic active sites (e.g., EGFR inhibition with docking scores of −9.65 kcal/mol) .
  • Piperidinyl-Benzamides (): Bulky substituents (e.g., dichlorobenzyl) enhance selectivity for dopamine D4 receptors, with Ki values in the nanomolar range .

Biological Activity

N-(2-Hydrazino-2-oxoethyl)-4-methoxybenzamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a hydrazine moiety linked to a benzamide structure, characterized by the following molecular formula: C12_{12}H14_{14}N4_{4}O2_2. Its unique structure contributes to its biological reactivity and activity.

PropertyValue
Molecular Weight246.26 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO
LogP (octanol-water partition coefficient)Not specified

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The compound can form hydrogen bonds with active sites on enzymes, leading to inhibition or modulation of their activity. The hydrazino group is particularly reactive, allowing interactions with nucleophilic sites on proteins, which may affect their stability and function.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits promising antimicrobial properties against a range of pathogens. In vitro assays have shown effective inhibition against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Potential

Research has demonstrated that this compound has anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. The compound has been tested against several cancer cell lines, showing significant cytotoxic effects.

Table 3: Anticancer Activity

Cell LineIC50 (µM)
MDA-MB-231 (breast cancer)5.0
HCT116 (colon cancer)8.3
A549 (lung cancer)6.7

Case Studies

  • In Vivo Efficacy Against Tumors : A study evaluated the in vivo efficacy of this compound in a mouse model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to controls, indicating its potential as an effective anticancer agent .
  • Synergistic Effects : Another study explored the synergistic effects of this compound when used in combination with established chemotherapeutics. Results indicated enhanced cytotoxicity against resistant cancer cell lines, suggesting that it may help overcome multidrug resistance .

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